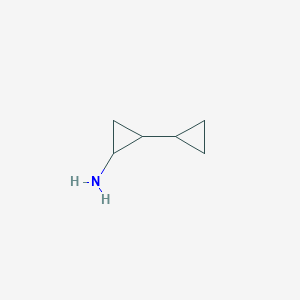
2-Cyclopropylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylcyclopropan-1-amine is an organic compound characterized by the presence of two cyclopropane rings and an amine group.
Preparation Methods
The synthesis of 2-Cyclopropylcyclopropan-1-amine can be achieved through several methods. Traditional synthetic routes include reductive amination and nucleophilic substitution . In reductive amination, a carbonyl compound reacts with an amine in the presence of a reducing agent to form the desired amine. Nucleophilic substitution involves the reaction of a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents . Industrial production methods often utilize catalytic processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Cyclopropylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
2-Cyclopropylcyclopropan-1-amine has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules . In biology, it is used to study the effects of cyclopropane-containing compounds on biological systems . In medicine, it has potential as a pharmacophore in drug development, particularly for designing receptor ligands and enzyme inhibitors . Additionally, it finds applications in materials science for the fabrication of polymers and functional materials .
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. As a pharmacophore, it imposes conformational rigidity on molecules, enhancing their metabolic stability and therapeutic efficacy . The compound’s unique structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to desired pharmacological effects .
Comparison with Similar Compounds
2-Cyclopropylcyclopropan-1-amine can be compared with other cyclopropane-containing compounds, such as trans-2-Cyclopropylcyclopropan-1-amine hydrochloride . While both compounds share the cyclopropane motif, this compound is unique due to its specific substitution pattern and amine functionality.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2 |
InChI Key |
SZVQRCAIAVDYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















